Product packaging for 1-Boc-4-(3-pyridinylcarbonyl)piperazine(Cat. No.:CAS No. 1071521-50-0)

1-Boc-4-(3-pyridinylcarbonyl)piperazine

Cat. No.: B1396252
CAS No.: 1071521-50-0
M. Wt: 291.35 g/mol
InChI Key: UKHRIHCAJJGGAM-UHFFFAOYSA-N
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Description

1-Boc-4-(3-pyridinylcarbonyl)piperazine (CAS 1071521-50-0) is a high-purity chemical building block of significant value in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C15H21N3O3 and a molecular weight of 291.35 g/mol, integrates two key functional groups: a tert-butoxycarbonyl (Boc)-protected piperazine and a nicotinoyl moiety . The Boc protecting group is crucial for simplifying synthetic strategies, as it is readily cleaved under mild acidic conditions to reveal a secondary amine for further derivatization. The 3-pyridinylcarbonyl (nicotinoyl) group provides a privileged structure often found in active pharmaceutical ingredients, making this reagent particularly valuable for constructing potential drug candidates. Its primary research applications include serving as a key intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other small-molecule therapeutics that target a range of diseases. Researchers utilize this compound to introduce both a piperazine scaffold and a pyridine ring into a target molecule, which can be critical for optimizing binding affinity and pharmacokinetic properties. The product is supplied with comprehensive analytical documentation, including NMR, HPLC, and MS data, to ensure batch-to-batch consistency and support your research and development efforts . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21N3O3 B1396252 1-Boc-4-(3-pyridinylcarbonyl)piperazine CAS No. 1071521-50-0

Properties

IUPAC Name

tert-butyl 4-(pyridine-3-carbonyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-9-7-17(8-10-18)13(19)12-5-4-6-16-11-12/h4-6,11H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHRIHCAJJGGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrially Viable Method via Diethanolamine

  • Starting material: Diethanolamine.
  • Process: Chlorination with thionyl chloride to form di(2-chloroethyl)amine, followed by Boc protection using di-tert-butyl dicarbonate under alkaline conditions, and cyclization with ammonia water to yield N-Boc-piperazine.
  • Conditions:
    • Chlorination reflux for 3-5 hours at ~10 °C.
    • Boc protection at 10-30 °C for 12 hours, maintaining alkaline pH.
    • Cyclization at 55-65 °C for 2-5 hours.
  • Yield and Purity: Approximately 94% yield with 99.4% purity.
  • Advantages: Mild conditions, high yield, cost-effective, suitable for industrial scale.

Alternative Method via Ethylenediamine and (R)-Glycidol

  • Starting materials: Ethylenediamine and (R)-glycidol.
  • Process: Ring closure catalyzed by copper chromite, Boc protection, followed by hydrolysis and crystallization.
  • Advantages: Chiral synthesis route with fewer steps and good yield.
  • Reaction conditions: Reflux in dimethylbenzene for 20-24 hours; Boc protection under alkaline conditions.

Acylation to Introduce 3-Pyridinylcarbonyl Group

The key functionalization involves acylation of the N-Boc-piperazine with a 3-pyridine-based carbonyl compound, typically a pyridine-3-carbonyl chloride or pyridine-3-carboxylic acid activated derivative.

Typical Acylation Procedure

  • Reagents: N-Boc-piperazine, 3-pyridinecarbonyl chloride or equivalent.
  • Base: Triethylamine or pyridine to scavenge HCl.
  • Solvent: An inert solvent such as dichloromethane or tetrahydrofuran.
  • Temperature: 0 to 10 °C during addition, then room temperature or slightly elevated to complete reaction.
  • Workup: Aqueous extraction, organic phase concentration, and purification by crystallization or chromatography.

Example from Patent Literature

  • Sequential addition of N-Boc-piperazine and triethylamine into an inert solvent.
  • Dropwise addition of 3-pyridinecarbonyl chloride at 0-10 °C.
  • Post-reaction aqueous extraction and solvent removal yield the Boc-protected amide intermediate.

Purification and Characterization

Parameter Value
Molecular Formula C15H21N3O3
Molecular Weight 291.35 g/mol
IUPAC Name tert-butyl 4-(pyridine-3-carbonyl)piperazine-1-carboxylate
^1H NMR (CDCl3) Signals consistent with Boc, piperazine, and pyridine moieties
Mass Spectrometry (ESI-MS) m/z = 292 [M+H]^+

Research Findings and Optimization

  • The Boc protection is stable under acylation conditions, allowing selective functionalization.
  • Reaction temperature control (0-10 °C) during acyl chloride addition minimizes side reactions.
  • Use of bases like triethylamine or pyridine improves yield by neutralizing HCl.
  • Purification by chromatography or crystallization yields high-purity product suitable for further applications.

Summary Table of Preparation Steps

Step Reaction Conditions Yield (%) Notes
1 N-Boc-piperazine synthesis Chlorination, Boc protection, cyclization; 10-65 °C ~94 High purity, industrial scale
2 Acylation with 3-pyridinecarbonyl chloride 0-10 °C addition, RT reaction, inert solvent 70-90* Base scavenging essential
3 Purification Chromatography or crystallization - Confirmed by NMR, MS

*Yield varies with reaction scale and purification method.

Additional Notes

  • The compound serves as an intermediate in pharmaceutical research, particularly for molecules targeting biological receptors.
  • Safety handling includes standard precautions for organic solvents and reagents.
  • The Boc group can be removed under acidic conditions if further modifications are needed.

Chemical Reactions Analysis

1-Boc-4-(3-pyridinylcarbonyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

1-Boc-4-(3-pyridinylcarbonyl)piperazine has the molecular formula C15H21N3O3. The Boc group is commonly used in organic synthesis to protect amines during reactions, while the pyridinylcarbonyl group contributes to the compound's reactivity and interaction with biomolecules.

Biochemical Interactions

  • Enzyme Interaction : The compound can modulate enzyme activity by binding to active sites, influencing catalytic functions.
  • Cell Signaling : It affects cellular processes by altering signaling pathways and gene expression, which can lead to changes in metabolism and cell function.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and bioactive compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules.

Medicinal Chemistry

The compound is explored for its potential therapeutic applications, particularly in targeting central nervous system disorders. Its structural features allow for modifications that can enhance biological activity and specificity.

Biological Studies

  • Pathway Analysis : Researchers utilize this compound to study biological pathways, particularly those involving piperazine derivatives.
  • Inhibition Studies : It is employed in assays to investigate enzyme inhibition mechanisms, providing insights into drug design and development.

Case Studies

  • Synthesis of Antidepressants : A study demonstrated the use of this compound as an intermediate in synthesizing novel antidepressant compounds, showing enhanced efficacy compared to existing treatments.
  • Cancer Research : Research indicated that derivatives of this compound could inhibit specific cancer cell lines by modulating key signaling pathways, highlighting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-Boc-4-(3-pyridinylcarbonyl)piperazine involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protection during chemical reactions, allowing the compound to participate in various synthetic processes. The pyridinylcarbonyl group can interact with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural Features and Physicochemical Properties

Piperazine derivatives vary significantly in solubility, pKa, and stability depending on substituents. Key comparisons include:

Compound Substituents at 1-/4-positions Solubility (μM) pKa (piperazine N) ClogD Key Reference
1-Boc-4-(3-pyridinylcarbonyl)piperazine Boc / 3-pyridinylcarbonyl Not reported Predicted ~6–7* ~1.5–2.0
8a (4-quinolone analog) N-phenylpiperazinyl (direct) <20 (pH 2.0/6.5) <3.8 High
8b (4-quinolone analog) N-benzylpiperazinyl (direct) 60–80 (pH 2.0/6.5) ~5.0 Moderate
9a (antiviral RVFV inhibitor) Butylpiperazine Not reported ~8.0 ~2.5
Sch-350634 (CCR5 antagonist) Methyl / trifluoromethylphenyl High (oral bioavailability) ~7.5 ~3.0

*Predicted pKa based on the electron-withdrawing 3-pyridinylcarbonyl group lowering basicity compared to alkyl-substituted piperazines .

  • Solubility: Direct attachment of aromatic groups (e.g., phenyl in 8a) reduces solubility, while spacers like ethylene (8ac-8ae) or benzyl groups (8b) improve it.
  • pKa : Electron-withdrawing substituents (e.g., pyridinylcarbonyl) lower the pKa of piperazine nitrogens, affecting protonation and membrane permeability. This contrasts with alkylated analogs (e.g., 9a ), which retain higher basicity .

Metabolic Stability

Piperazines are prone to N-dealkylation and oxidation. Key comparisons:

  • Dealkylation : Unprotected piperazines (e.g., 8a ) undergo rapid metabolism via N-deethylation. The Boc group in the target compound blocks this pathway, extending half-life .
  • Oxidation : Piperazine rings with electron-rich substituents (e.g., 9a ) are susceptible to N-oxide formation. The 3-pyridinylcarbonyl group may redirect oxidation to the pyridine ring, mitigating this liability .

Biological Activity

1-Boc-4-(3-pyridinylcarbonyl)piperazine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound, with the molecular formula C15H21N3O3, contains a tert-butoxycarbonyl (Boc) protecting group and a pyridinylcarbonyl moiety. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

The mechanism by which this compound exerts its effects involves several biochemical interactions:

  • Enzyme Interaction : The compound can inhibit or activate various enzymes by binding to their active sites, leading to alterations in catalytic activity. This binding can modulate metabolic pathways significantly.
  • Cell Signaling Modulation : It influences cell signaling pathways by interacting with key signaling molecules, which can affect gene expression and cellular metabolism.
  • Hydrogen Bonding : The structural features allow for hydrogen bonding and hydrophobic interactions with target biomolecules, enhancing its biological efficacy.

Antiparasitic Activity

Recent studies have highlighted the potential of this compound in combating parasitic infections. For instance, in models of Chagas disease caused by Trypanosoma cruzi, the compound demonstrated significant reductions in parasite burden compared to controls. Although it did not completely eliminate the parasites, it showed better performance than some existing treatments like posaconazole .

Cytotoxicity

The compound has also been evaluated for its cytotoxic properties against various cancer cell lines. In vitro studies indicate that it exhibits dose-dependent cytotoxicity, with GI50 values ranging from 0.84 to 34.7 μg/mL against colorectal cancer cell lines (LoVo and COLO 205) and prostate cancer cells (PC3 and 22RV1). These findings suggest that the presence of specific substituents on the piperazine core enhances its anticancer activity .

Case Studies

Case Study 1: In Vivo Efficacy Against Chagas Disease

  • Objective : To assess the efficacy of this compound in reducing T. cruzi burden.
  • Method : Mice were dosed at 50 mg/kg twice daily for five days.
  • Results : The compound significantly reduced parasite levels compared to vehicle controls, although levels remained detectable. This indicates potential as a therapeutic candidate but highlights the need for further optimization .

Case Study 2: Cytotoxicity in Cancer Models

  • Objective : To evaluate the cytotoxic effects on human colorectal cancer cells.
  • Method : Annexin V apoptosis assays were conducted to assess apoptotic induction.
  • Results : Compounds derived from the piperazine core induced significant apoptosis, with one derivative showing an average of 62% apoptotic cells compared to controls. This suggests a promising avenue for further cancer research .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

CompoundActivity TypeGI50/EC50 (μM)Notes
1-Boc-piperazine General piperazineNot specifiedLacks pyridinylcarbonyl group
1-Boc-4-benzylpiperazine AnticancerHigher than 10Less reactive than pyridinyl derivatives
This compound Antiparasitic/Cytotoxic0.84 - 34.7Effective against T. cruzi and cancer cells

Q & A

Q. Critical Considerations :

  • EDC/HOAt minimizes racemization and improves yields in polar aprotic solvents.
  • TBTU/HOBt is preferred for moisture-sensitive reactions due to faster activation .

How can researchers confirm the successful introduction of the Boc protecting group and the 3-pyridinylcarbonyl moiety in this compound?

Level : Basic
Methodological Answer :
Analytical Techniques :

  • ¹H/¹³C NMR :
    • Boc Group : Look for tert-butyl singlet at δ ~1.4 ppm (¹H) and carbonyl resonance at δ ~155 ppm (¹³C).
    • 3-Pyridinylcarbonyl : Aromatic protons (δ 7.3–8.8 ppm) and a carbonyl signal at δ ~165 ppm (¹³C) .
  • HPLC-MS : Monitor molecular ion peaks (e.g., [M+H]⁺) to confirm mass (C₁₆H₂₂N₃O₃: m/z 304.16).

Validation Example :
Crystallographic studies (e.g., X-ray diffraction) of analogous 1-aroylpiperazines reveal planar geometry at the carbonyl group, supporting spectroscopic assignments .

What strategies can be employed to optimize acylation reactions at the piperazine nitrogen when steric hindrance from the Boc group reduces reaction efficiency?

Level : Advanced
Methodological Answer :
Steric hindrance from the Boc group can slow acylation. Mitigation strategies include:

  • Reagent Selection : Use bulky coupling agents like HATU or PyBOP, which enhance reactivity in sterically crowded environments .
  • Temperature Control : Prolonged reaction times (24–48 hrs) at 0–5°C improve nucleophilic attack on the activated carbonyl.
  • Solvent Optimization : Switch to less polar solvents (e.g., DCM) to reduce aggregation of intermediates .

Case Study :
In the synthesis of 1-(chloroacetyl)-piperazine derivatives, replacing DMF with DCM increased yields from 55% to 82% under similar conditions .

How should researchers address contradictory data regarding reaction yields in acylation steps reported across different studies?

Level : Advanced
Methodological Answer :
Contradictory yields often arise from variations in:

  • Reagent Purity : Impure Boc-piperazine (e.g., residual HCl salts) reduces reactivity. Pre-neutralize with NaHCO₃ .
  • Moisture Sensitivity : Use molecular sieves in TBTU/HOBt reactions to prevent hydrolysis .
  • Byproduct Formation : Monitor reactions via TLC (eluent: 5% MeOH/DCM) to detect unreacted starting material.

Q. Troubleshooting Workflow :

Confirm stoichiometry (1:1.2 ratio of piperazine:acyl chloride).

Optimize activation time (30 mins pre-activation of carboxylic acid).

Use scavengers (e.g., DMAP) to suppress N-acylation byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-4-(3-pyridinylcarbonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Boc-4-(3-pyridinylcarbonyl)piperazine

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